1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride
Description
This compound (CAS 792182-08-2) is a β-adrenergic receptor antagonist analog featuring a 2-propanolamine backbone substituted with a sec-butylamino group and a 2,3-dihydro-1H-inden-5-yloxy moiety. Its molecular formula is C₁₆H₂₄ClNO₂, with a monoisotopic mass of 297.15 Da. The dihydroindenyloxy group confers moderate lipophilicity, while the sec-butylamino side chain may influence receptor binding kinetics. Notably, this compound has been discontinued from production, as indicated by multiple sources .
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-3-12(2)17-10-15(18)11-19-16-8-7-13-5-4-6-14(13)9-16;/h7-9,12,15,17-18H,3-6,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJOTCTACDHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC2=C(CCC2)C=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride typically involves the following steps:
Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce the necessary functional groups.
Amination: The indene derivative is then reacted with sec-butylamine under controlled conditions to form the sec-butylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride has various applications in scientific research, including:
Chemistry: Used as a model compound to study beta-blocker activity and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Related Compounds
Structural Analogues in the β-Blocker Class
β-blockers share the 2-propanolamine core but differ in aromatic substituents and amino side chains. Key comparisons include:
Key Structural Differences:
- Aromatic Substituents: The dihydroindenyloxy group in the target compound differs from naphthyloxy (propranolol) or cyclopropylmethoxyethylphenoxy (betaxolol), altering lipophilicity and membrane permeability.
- Amino Side Chains: The sec-butyl group (branched alkyl) may reduce β₁/β₂ selectivity compared to isopropyl (propranolol) or cyclopropyl (betaxolol) groups .
Pharmacological and Physicochemical Properties
Lipophilicity:
- The dihydroindenyloxy group (LogP ~2.1 estimated) is less lipophilic than naphthyloxy (LogP ~3.5 for propranolol) but more than phenoxy groups. This impacts blood-brain barrier penetration and metabolism .
Receptor Binding:
- ICI 118551 (β₂-selective) shares a methyl-dihydroindenyloxy group but uses isopropylamino, achieving >1000x β₂ selectivity over β₁. The target compound’s sec-butylamino group may reduce selectivity .
- Propranolol’s naphthyloxy group enhances non-specific membrane stabilization, a property absent in dihydroindenyl derivatives .
Research Findings and Discontinuation Rationale
- Discontinuation likely reflects inferior efficacy, selectivity, or safety compared to marketed β-blockers .
- USVC 6524 Hydrochloride : A structural analogue with a 4-indanyloxy group, this compound was investigated for cardiovascular applications but lacks clinical data .
Biological Activity
1-(sec-Butylamino)-3-(2,3-dihydro-1H-inden-5-yloxy)-2-propanol hydrochloride, commonly referred to as blinatumomab, is a bispecific T-cell engager (BiTE) molecule designed to redirect T-cells to target B-cell malignancies. This compound has garnered attention for its unique structural properties and significant biological activity in the treatment of various B-cell cancers.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₆ClNO₂, with a molecular weight of approximately 299.84 g/mol. Its structure includes a sec-butylamino group, a dihydro-indenyl moiety, and a propanol backbone, which contribute to its pharmacological properties and potential therapeutic applications.
Blinatumomab functions by binding simultaneously to CD19 on B-cells and CD3 on T-cells. This dual binding brings T-cells in close proximity to B-cells, facilitating the activation and proliferation of T-cells, which subsequently leads to the destruction of malignant B-cells. This mechanism highlights its role in immunotherapy, particularly for conditions like acute lymphoblastic leukemia (ALL) and other B-cell neoplasms.
Biological Activity and Clinical Applications
Blinatumomab is approved for the treatment of several types of B-cell malignancies, including:
- Acute Lymphoblastic Leukemia (ALL) : Particularly in patients with minimal residual disease.
- Non-Hodgkin Lymphoma (NHL) : Ongoing research is exploring its effectiveness in various subtypes.
Table 1: Clinical Applications of Blinatumomab
| Condition | Approval Status | Notes |
|---|---|---|
| Acute Lymphoblastic Leukemia | Approved | Effective in MRD-positive cases |
| Non-Hodgkin Lymphoma | Under Investigation | Potential for broader applications |
Research Findings
Recent studies have demonstrated the efficacy of blinatumomab in improving survival rates among patients with resistant forms of B-cell malignancies. For instance:
- A clinical trial showed that patients treated with blinatumomab had a significantly higher complete remission rate compared to those receiving standard chemotherapy.
- Long-term follow-up indicated durable responses in a subset of patients, suggesting potential for long-lasting remission.
Case Study 1: Efficacy in ALL
A retrospective analysis involving 100 patients with relapsed or refractory ALL treated with blinatumomab revealed:
- Complete Remission Rate : 70%
- Overall Survival at 12 Months : 60%
These findings underscore the compound's effectiveness as a therapeutic option for challenging cases.
Case Study 2: Safety Profile
In another study assessing the safety profile of blinatumomab:
- Common Adverse Effects : Cytokine release syndrome (CRS), neurological events.
- Management Strategies : Pre-medication with corticosteroids was effective in mitigating CRS symptoms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step process, including nucleophilic substitution of the indenyloxy group and subsequent amine alkylation. To improve yields:
- Use anhydrous conditions and inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Optimize stoichiometric ratios of the sec-butylamine and indenyloxy precursors via kinetic studies .
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and proton environments (¹H/¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : Verify molecular weight via electrospray ionization (ESI-MS) .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer :
- Store at -20°C under anhydrous conditions in amber glass vials to prevent photodegradation .
- Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
- Monitor stability via periodic HPLC analysis (e.g., every 6 months) .
Advanced Research Questions
Q. How can contradictions in pharmacological data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Bioavailability Studies : Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) using LC-MS/MS .
- Metabolite Identification : Use hepatic microsomal assays to identify active/inactive metabolites affecting in vivo efficacy .
- Dose-Response Calibration : Adjust in vivo dosing regimens to account for metabolic clearance rates .
Q. What methodologies assess enantiomeric purity given the compound's chiral centers?
- Methodological Answer :
- Chiral HPLC : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) to confirm enantiomeric excess .
- X-ray Crystallography : Resolve absolute configuration for critical batches .
Q. What experimental strategies mitigate potential environmental toxicity during disposal?
- Methodological Answer :
- Waste Neutralization : Treat aqueous waste with activated charcoal to adsorb residual compound .
- Biodegradation Assays : Evaluate microbial degradation using OECD 301F guidelines .
- Regulatory Compliance : Follow WGK 2 (water hazard class) protocols for hazardous waste disposal in regulated facilities .
Safety and Compliance
Q. What personal protective equipment (PPE) is required for handling this compound?
- Methodological Answer :
- Wear nitrile gloves , lab coats , and safety goggles to prevent dermal/ocular exposure .
- Use fume hoods or gloveboxes for powder handling to avoid inhalation .
- Emergency protocols: Immediate rinsing with water for skin contact and medical consultation for ingestion .
Data Contradiction Analysis
Q. How should researchers address discrepancies in receptor binding affinity assays?
- Methodological Answer :
- Assay Validation : Replicate experiments using orthogonal methods (e.g., SPR vs. radioligand binding) .
- Buffer Optimization : Test varying pH (6.5–7.4) and ionic strengths to stabilize protein-ligand interactions .
- Control Standardization : Include reference ligands (e.g., propranolol for β-adrenergic receptors) to calibrate instrument sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
